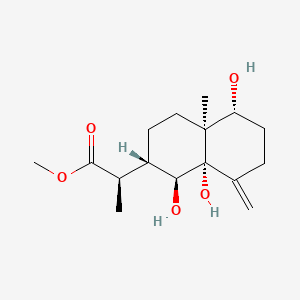
5-epi-Arvestonate A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-epi-Arvestonate A is a sesquiterpenoid compound isolated from the whole plants of Seriphidium transiliense. This compound is known for its ability to promote melanogenic production by activating the transcription of microphthalmia-associated transcription factor and tyrosinase family genes . Additionally, it inhibits the expression of IFN-γ-chemokine through the JAK/STAT signaling pathway in immortalized human keratinocyte cells .
Análisis De Reacciones Químicas
5-epi-Arvestonate A undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new products.
Reduction: This reaction can reduce certain functional groups, modifying the compound’s structure and properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and interactions.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-epi-Arvestonate A has several scientific research applications, including:
Chemistry: It is used to study the properties and reactivity of sesquiterpenoid compounds.
Biology: It is used to investigate the role of microphthalmia-associated transcription factor and tyrosinase family genes in melanogenesis.
Industry: It can be used in the development of cosmetic products that promote melanogenesis.
Mecanismo De Acción
5-epi-Arvestonate A exerts its effects by activating the transcription of microphthalmia-associated transcription factor and tyrosinase family genes, which promote melanogenic production . Additionally, it inhibits the expression of IFN-γ-chemokine through the JAK/STAT signaling pathway in immortalized human keratinocyte cells . This dual mechanism of action makes it a valuable compound for studying melanogenesis and immune response modulation.
Comparación Con Compuestos Similares
Similar compounds to 5-epi-Arvestonate A include other sesquiterpenoids isolated from Seriphidium transiliense and related plants. These compounds share similar structures and biological activities, but this compound is unique in its specific activation of microphthalmia-associated transcription factor and tyrosinase family genes, as well as its inhibition of IFN-γ-chemokine expression .
Propiedades
Fórmula molecular |
C16H26O5 |
|---|---|
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(1S,2S,4aS,5R,8aS)-1,5,8a-trihydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12(17)15(3)8-7-11(10(2)14(19)21-4)13(18)16(9,15)20/h10-13,17-18,20H,1,5-8H2,2-4H3/t10-,11+,12-,13+,15+,16-/m1/s1 |
Clave InChI |
PTQLNNHOWVIIJF-BEKRQIFDSA-N |
SMILES isomérico |
C[C@H]([C@@H]1CC[C@]2([C@@H](CCC(=C)[C@]2([C@H]1O)O)O)C)C(=O)OC |
SMILES canónico |
CC(C1CCC2(C(CCC(=C)C2(C1O)O)O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



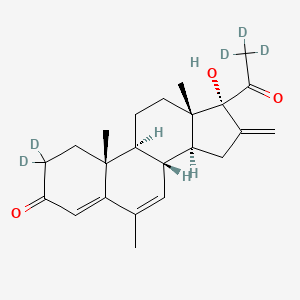

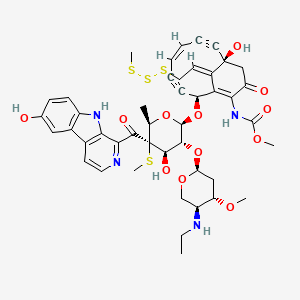

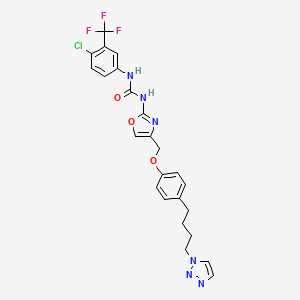


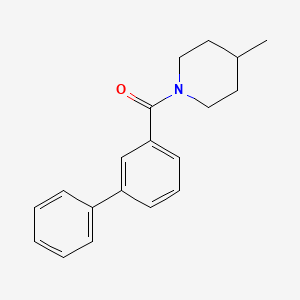
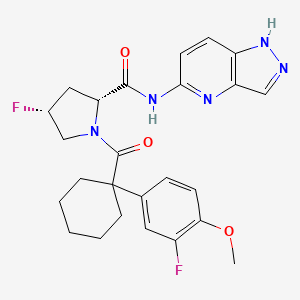
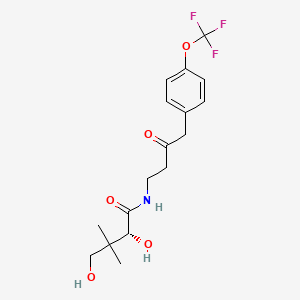
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
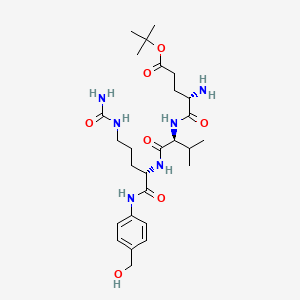
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
